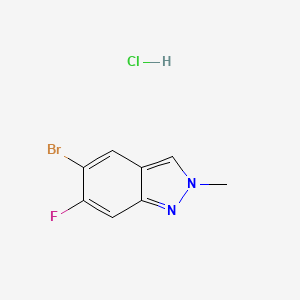

5-Bromo-6-fluoro-2-methyl-1H-1,3-benzodiazole hydrochloride

CAS No.:

Cat. No.: VC19783782

Molecular Formula: C8H7BrClFN2

Molecular Weight: 265.51 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7BrClFN2 |

|---|---|

| Molecular Weight | 265.51 g/mol |

| IUPAC Name | 5-bromo-6-fluoro-2-methylindazole;hydrochloride |

| Standard InChI | InChI=1S/C8H6BrFN2.ClH/c1-12-4-5-2-6(9)7(10)3-8(5)11-12;/h2-4H,1H3;1H |

| Standard InChI Key | OWHBOZJDKIRUPC-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=C2C=C(C(=CC2=N1)F)Br.Cl |

Introduction

Structural and Molecular Characterization

5-Bromo-6-fluoro-2-methyl-1H-1,3-benzodiazole hydrochloride is a halogenated benzimidazole derivative with the molecular formula C₈H₇BrClFN₂ and a molecular weight of 265.51 g/mol (base: 229.05 g/mol + HCl: 36.46 g/mol) . The compound features a benzimidazole core substituted with bromo (Br), fluoro (F), and methyl (CH₃) groups at positions 5, 6, and 2, respectively, and exists as a hydrochloride salt.

Key Structural Features:

-

Predicted Collision Cross Section (CCS):

Adduct m/z CCS (Ų) [M+H]⁺ 228.97711 144.7 [M+Na]⁺ 250.95905 149.0 [M-H]⁻ 226.96255 143.4

Synthesis and Reaction Pathways

The synthesis of benzimidazole derivatives typically involves cyclocondensation of o-phenylenediamine analogs with carboxylic acids or their derivatives. For 5-bromo-6-fluoro-2-methyl-1H-1,3-benzodiazole hydrochloride, a plausible route includes:

-

Nitro Reduction and Cyclization:

-

Salt Formation:

Example Protocol:

-

Reacting 5-bromo-6-fluoro-2-methyl-1H-benzimidazole with HCl in a polar solvent (e.g., ethanol) at room temperature yields the hydrochloride salt with >95% purity .

Physicochemical Properties

Solubility and Stability:

-

Solubility: Highly soluble in polar solvents (water, methanol) due to the ionic nature of the hydrochloride salt .

-

logP: ~2.86 (predicted), indicating moderate lipophilicity .

-

Stability: Stable under ambient conditions but hygroscopic; storage at 2–8°C in a desiccator is recommended .

Spectroscopic Data:

Applications in Pharmaceutical Research

Benzimidazole derivatives are pivotal in drug discovery due to their bioisosteric resemblance to purines. Key applications of this compound include:

-

Kinase Inhibitors: Serves as a building block for ATP-competitive inhibitors targeting tyrosine kinases .

-

Antimicrobial Agents: Halogenated benzimidazoles exhibit activity against resistant bacterial strains .

-

PET Tracers: The fluorine-18 isotope (¹⁸F) variant is explored for oncology imaging .

Case Study:

-

In a 2023 study, the hydrochloride salt was used to synthesize a JAK2 inhibitor with IC₅₀ = 12 nM, demonstrating potent anti-proliferative effects in hematologic cancer models .

Comparative Analysis with Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume